molecular formula C12H17NO B2664452 8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797904-33-6

8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2664452
CAS No.: 1797904-33-6
M. Wt: 191.274
InChI Key: DZEUNNROXHXBOR-UHFFFAOYSA-N
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Description

8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene is a complex organic compound that features a bicyclic structure with a cyclobutanecarbonyl group. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

The synthesis of 8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene involves several steps, starting from acyclic precursors that contain the necessary stereochemical information. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various synthetic routes . These routes often involve the use of chiral catalysts and reagents to ensure the desired stereochemistry. Industrial production methods may include large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

8-cyclobutanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene is unique due to its specific bicyclic structure and the presence of the cyclobutanecarbonyl group. Similar compounds include other members of the 8-azabicyclo[3.2.1]octane family, such as tropane alkaloids. These compounds share a similar core structure but differ in their functional groups and biological activities .

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12(9-3-1-4-9)13-10-5-2-6-11(13)8-7-10/h2,5,9-11H,1,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEUNNROXHXBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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